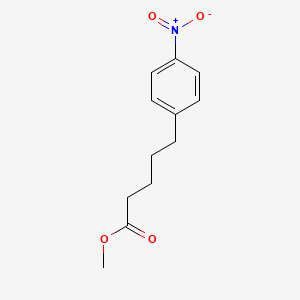![molecular formula C13H22BrNO B14589475 4-[3-(Diethylamino)propyl]phenol;hydrobromide CAS No. 61186-10-5](/img/structure/B14589475.png)
4-[3-(Diethylamino)propyl]phenol;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(Diethylamino)propyl]phenol;hydrobromide is a chemical compound with the molecular formula C13H22BrNO. It is a derivative of phenol, where the phenolic hydroxyl group is substituted with a 3-(diethylamino)propyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Diethylamino)propyl]phenol;hydrobromide typically involves the alkylation of phenol with 3-(diethylamino)propyl bromide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetone.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4-[3-(Diethylamino)propyl]phenol;hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenolic hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenolic compounds depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
4-[3-(Diethylamino)propyl]phenol;hydrobromide is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in studies involving enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-[3-(Diethylamino)propyl]phenol;hydrobromide involves its interaction with specific molecular targets. The diethylamino group can interact with receptors or enzymes, leading to inhibition or activation of biological pathways. The phenolic group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Aminoethyl)phenol: Similar structure but with an aminoethyl group instead of a diethylamino group.
4-(3-Dimethylaminopropyl)phenol: Similar structure but with a dimethylamino group instead of a diethylamino group.
4-(3-Pyrrolidinopropyl)phenol: Similar structure but with a pyrrolidinopropyl group instead of a diethylamino group.
Uniqueness
4-[3-(Diethylamino)propyl]phenol;hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethylamino group enhances its solubility and reactivity, making it a valuable compound in various research applications.
Eigenschaften
CAS-Nummer |
61186-10-5 |
|---|---|
Molekularformel |
C13H22BrNO |
Molekulargewicht |
288.22 g/mol |
IUPAC-Name |
4-[3-(diethylamino)propyl]phenol;hydrobromide |
InChI |
InChI=1S/C13H21NO.BrH/c1-3-14(4-2)11-5-6-12-7-9-13(15)10-8-12;/h7-10,15H,3-6,11H2,1-2H3;1H |
InChI-Schlüssel |
SQHIYTVVCGZAMB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCC1=CC=C(C=C1)O.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


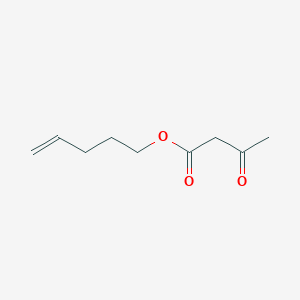
![Benzo[b]thiophene, 2,3-dihydro-3-(4-methylphenyl)-, 1,1-dioxide](/img/structure/B14589393.png)
![N-{4-[Cyano(4-fluorophenyl)methyl]phenyl}-2,6-dihydroxybenzamide](/img/structure/B14589397.png)
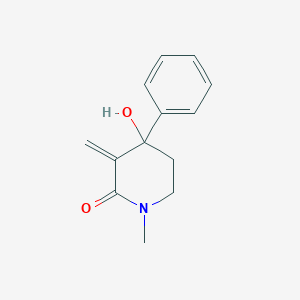
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[5-(1-benzofuran-2-yl)-1,3,4-oxadiazole]](/img/structure/B14589414.png)

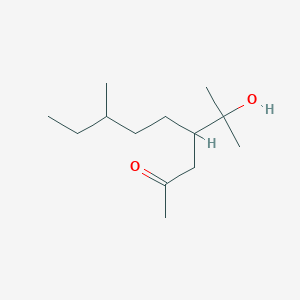
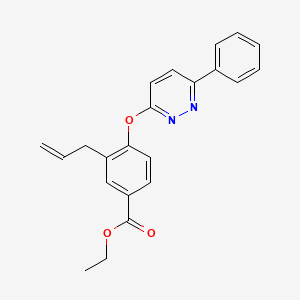
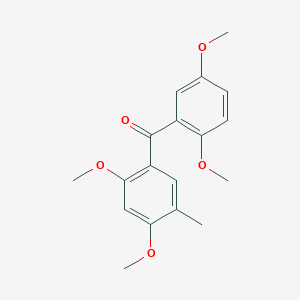
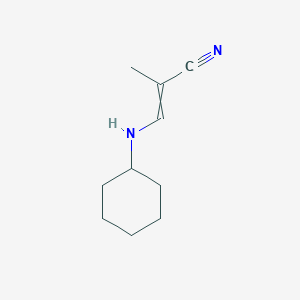
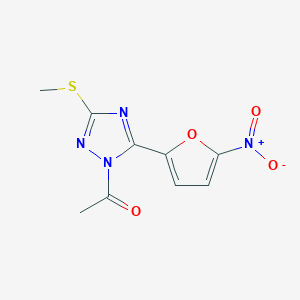
![1,1'-[([1,1'-Biphenyl]-4-yl)methylene]dipiperidine](/img/structure/B14589453.png)
![7-Methyl-2-phenyl[1,3]oxazolo[4,5-d]pyrimidin-5-amine](/img/structure/B14589469.png)
